molecular formula C14H9BrClNO2 B323598 (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine

(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine

Cat. No.: B323598
M. Wt: 338.58 g/mol
InChI Key: IOFGZAPXOLKLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine is an organic compound that features a benzodioxole moiety linked to a bromochlorophenyl group through a methylene bridge. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-bromo-3-chloroaniline. This reaction can be carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylene bridge or the benzodioxole ring.

    Reduction: Reduction reactions could target the imine bond, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary amine.

Scientific Research Applications

(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine often involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the bromochlorophenyl group could form halogen bonds or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethylene)-N-(4-chlorophenyl)amine
  • N-(1,3-benzodioxol-5-ylmethylene)-N-(4-bromophenyl)amine
  • N-(1,3-benzodioxol-5-ylmethylene)-N-(3-chlorophenyl)amine

Uniqueness

The presence of both bromine and chlorine atoms in (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine may confer unique electronic properties and reactivity compared to its analogs. This dual halogenation can influence the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C14H9BrClNO2

Molecular Weight

338.58 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-chlorophenyl)methanimine

InChI

InChI=1S/C14H9BrClNO2/c15-11-3-2-10(6-12(11)16)17-7-9-1-4-13-14(5-9)19-8-18-13/h1-7H,8H2

InChI Key

IOFGZAPXOLKLSQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)Br)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.